4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
This compound is a piperazine derivative featuring a 4-fluorobenzamide core linked to a 4-methoxyphenylsulfonyl-substituted piperazine via an ethyl chain. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological studies. Its structure combines a sulfonamide group (imparting metabolic stability) and a fluorine atom (improving bioavailability and binding affinity). The compound is listed under supplier databases (e.g., CAS 5172) and shares structural motifs with kinase inhibitors and receptor-targeting agents .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRRRNAFKNLGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes such as mood and anxiety regulation.
Mode of Action
The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and fully activates it, mimicking the effect of serotonin. It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism.
Result of Action
The activation of the 5-HT1A receptor by this compound can lead to various molecular and cellular effects. It may display positive cooperativity, meaning its effectiveness can increase with the presence of other agonists. It has been reported to have anxiolytic effects following central administration in vivo, suggesting it could potentially be used in the treatment of anxiety disorders.
Biological Activity
4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a fluorine atom and a piperazine ring substituted with a methoxyphenyl group. Its molecular formula is with a molecular weight of 457.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClFN3O4S |
| Molecular Weight | 457.9 g/mol |
| CAS Number | 1185178-68-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It functions as a ligand that can modulate enzymatic activity or receptor signaling pathways, which may lead to anti-inflammatory or anticancer effects .
Pharmacological Effects
Research indicates that this compound exhibits:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines .
Case Studies
-
Antitumor Efficacy in Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential therapeutic applications in oncology . -
Inflammation Model
In a murine model of inflammation, administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. This suggests its utility as an anti-inflammatory agent .
In Vitro Studies
In vitro assays have shown that the compound can effectively inhibit specific kinases involved in tumor growth and survival pathways. The IC50 values for these assays ranged from 5 µM to 15 µM, demonstrating moderate potency .
In Vivo Studies
Animal studies further corroborated the in vitro findings, showing that treatment with the compound resulted in tumor size reduction and improved survival rates in xenograft models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound A : 4-Fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide Hydrochloride (S14506 Hydrochloride)
- Key Difference : Replaces the 4-methoxyphenylsulfonyl group with a 7-methoxynaphthalenyl moiety.
- S14506 hydrochloride was discontinued, suggesting possible toxicity or efficacy issues in preclinical studies .
- Synthesis : Similar coupling reactions but requires naphthalene boronic acid intermediates, complicating scalability .
Compound B : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
- Key Difference : Substitutes the sulfonyl group with a 2-methoxyphenyl and adds a nitro-pyridyl moiety.
- Impact : The nitro group may confer electrophilic reactivity, increasing metabolic lability. The pyridyl group enhances hydrogen bonding but reduces stability compared to the sulfonamide in the target compound .
Functional Group Modifications
Compound C : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
- Key Difference : Replaces the ethylbenzamide chain with a 2-oxoethyl group and uses a trifluoroacetate counterion.
- Impact : The ketone group introduces polarity but reduces membrane permeability. The trifluoroacetate salt may cause formulation challenges due to hygroscopicity .
Compound D : N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide
- Key Difference: Features a pyridine-carboxamide core with trifluoromethylphenoxy and difluorophenyl groups.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~552 | ~589 | ~480 | ~520 |
| Melting Point | >200°C (HCl salt) | 175–178°C | 103 K (crystal) | 145°C |
| Solubility (aq.) | High (salt form) | Moderate | Low | Moderate |
| Synthetic Yield | Not reported | 28% | 55% | 48% |
Q & A
Basic Research Question
- 1H/13C NMR : Verify the presence of characteristic signals:
- MS : ESI-MS should show [M+H]+ peaks matching the molecular formula (C24H29FN4O4S·HCl, exact mass 528.1 g/mol). Isotopic patterns confirm chlorine and fluorine presence .
What strategies are employed to analyze its receptor selectivity, particularly for serotonin and dopamine receptors?
Advanced Research Question
- Radioligand binding assays : Use 5-HT2A/2C and D2/D3 receptor membranes from transfected HEK293 cells. Measure IC50 values in competitive binding studies with [3H]ketanserin (5-HT2A) or [3H]spiperone (D2) .
- Functional assays : Calcium flux assays (FLIPR) to assess agonist/antagonist activity. Piperazine derivatives often show dual modulation, requiring dose-response curves to determine selectivity ratios (e.g., 5-HT2A vs. D2) .
How does the hydrochloride salt form influence solubility and formulation for in vivo studies?
Advanced Research Question
- Solubility enhancement : The hydrochloride salt increases aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base, facilitating intravenous administration .
- Formulation stability : Conduct pH-dependent stability studies (e.g., 4–8 weeks at 4°C) using HPLC to monitor degradation. Lyophilization is recommended for long-term storage .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, 5-HT2A affinity discrepancies may arise from differences in membrane preparation (endogenous vs. transfected receptors) .
- Structural analogs : Cross-reference with derivatives (e.g., 4-chloro or 4-methoxy variants) to identify substituent effects on potency. QSAR models can predict pharmacophore contributions .
What methodologies are used to assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?
Advanced Research Question
- Rodent studies : Administer IV/PO doses (1–10 mg/kg), collect plasma/brain samples at timed intervals. LC-MS/MS quantifies compound levels.
- BBB assessment : Calculate brain-to-plasma ratio (B/P). Piperazine sulfonamide derivatives typically show moderate B/P (>0.3) due to moderate logP (~2.5) and molecular weight <500 .
How can computational modeling guide the optimization of this compound’s binding affinity?
Advanced Research Question
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT2A (PDB: 6A94). Key residues: Asp155 (hydrogen bonding with sulfonyl group), Phe339 (π-π stacking with fluorobenzamide) .
- MD simulations : Analyze binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify contributions of hydrophobic/electrostatic interactions .
What challenges arise in isolating stereoisomers of this compound, and how are they addressed?
Advanced Research Question
- Chiral centers : The piperazine ring and ethyl linker may introduce stereoisomerism. Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol for HPLC separation .
- Biological relevance : Test isolated enantiomers in receptor assays. For example, (S)-enantiomers of similar piperazine sulfonamides show 10-fold higher 5-HT2A affinity than (R)-forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
